Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate
Overview
Description
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate is an organic compound with the chemical formula C₁₂H₁₃ClO₂. It is a colorless or light yellow liquid with an aromatic odor. This compound is primarily used in the pesticide industry as an intermediate for insecticides and fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of ethyl 3-chlorophenylacetate. This reaction can be carried out using a variety of methods, including the Simmons-Smith reaction, which involves the reaction of diiodomethane with a zinc-copper couple in the presence of ethyl 3-chlorophenylacetate. The reaction conditions generally include a solvent such as diethyl ether or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, typically at low temperatures.
Substitution: Sodium methoxide in methanol, usually at room temperature.
Major Products:
Oxidation: Formation of 2-(3-chlorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of ethyl 2-(3-chlorophenyl)cyclopropanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pesticides and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
- Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate
- Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
- Ethyl 2-(3-bromophenyl)cyclopropanecarboxylate
Comparison: Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, such as Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate, the 3-chloro derivative may exhibit different binding affinities to enzymes or receptors, leading to variations in its biological effects. Additionally, the presence of the chlorine atom can affect the compound’s stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSSHDNOZISGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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